REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[Sn:5]([c:6]1[cH:7][n:8][c:9]([Si:11]([CH3:12])([CH3:13])[CH3:14])[s:10]1)([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:19][CH2:20][CH2:21][CH3:22].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[ClH:23]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[Sn:5]([c:6]1[cH:7][n:8][cH:9][s:10]1)([CH2:15][CH2:16][CH2:17][CH3:18])[CH2:19][CH2:20][CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1cnc([Si](C)(C)C)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCCC[Sn](CCCC)(CCCC)c1cncs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |